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molecular formula C7H7ClO3 B3029886 2-Chloro-4-methoxybenzene-1,3-diol CAS No. 81742-06-5

2-Chloro-4-methoxybenzene-1,3-diol

Cat. No. B3029886
M. Wt: 174.58 g/mol
InChI Key: FLLKEIPUAOSBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04318846

Procedure details

Into a reaction flask was introduced 2 g of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 50 ml methylene dichloride with an excess of m-chloroperbenzoic acid and the reaction refluxed for 2.5 hrs. After removal of the solvent, the solid residue was dissolved in 10 ml methanol and stirred with approximately 10 weight percent aqueous sodium hydroxide (10 ml) for 1 hr. After acidification to pH 1 with dilute HCl, the solution was filtered and the precipitate washed with 10 ml of cold water. The combined filtrate and wash was extracted with ether, the ether washed with 5% NaHCO3 (2×10 ml) and saturated NaCl solution (1×10 ml) and then evaporated to leave a solid which was crystallized from ethyl acetate-hexane mixture to provide the product as white silky needles (1.35 g). mp 69°-70°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([OH:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1C=O.ClC1C=CC=C(C(OO)=[O:21])C=1>C(Cl)Cl>[Cl:1][C:2]1[C:9]([OH:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[OH:21]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred with approximately 10 weight percent aqueous sodium hydroxide (10 ml) for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 2.5 hrs
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in 10 ml methanol
FILTRATION
Type
FILTRATION
Details
After acidification to pH 1 with dilute HCl, the solution was filtered
WASH
Type
WASH
Details
the precipitate washed with 10 ml of cold water
WASH
Type
WASH
Details
The combined filtrate and wash
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
the ether washed with 5% NaHCO3 (2×10 ml) and saturated NaCl solution (1×10 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate-hexane mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(O)C=CC(=C1O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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